molecular formula C8H9N3 B11922962 7-Methylimidazo[1,2-a]pyridin-3-amine CAS No. 34164-98-2

7-Methylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B11922962
CAS No.: 34164-98-2
M. Wt: 147.18 g/mol
InChI Key: ZUFUTRZMHBXGJJ-UHFFFAOYSA-N
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Description

7-Methylimidazo[1,2-a]pyridin-3-amine (CAS: 34164-98-2) is a heterocyclic organic compound with the molecular formula C₈H₉N₃ and a molecular weight of 147.18 g/mol . Its structure consists of an imidazo[1,2-a]pyridine core, featuring a fused imidazole and pyridine ring system, with a methyl group at the 7-position and a primary amine (-NH₂) at the 3-position (Figure 1).

Properties

IUPAC Name

7-methylimidazo[1,2-a]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-6-2-3-11-7(9)5-10-8(11)4-6/h2-5H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFUTRZMHBXGJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C(N2C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401287249
Record name 7-Methylimidazo[1,2-a]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401287249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34164-98-2
Record name 7-Methylimidazo[1,2-a]pyridin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34164-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methylimidazo[1,2-a]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401287249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylimidazo[1,2-a]pyridin-3-amine can be achieved through various methods, including multicomponent reactions, condensation reactions, and cyclization reactions. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization under acidic or basic conditions .

Industrial Production Methods: In an industrial setting, the synthesis of 7-Methylimidazo[1,2-a]pyridin-3-amine may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids or transition metals may be employed to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions: 7-Methylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products:

Scientific Research Applications

7-Methylimidazo[1,2-a]pyridin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methylimidazo[1,2-a]pyridin-3-amine involves its interaction with various molecular targets and pathways. It can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it may inhibit DNA synthesis by intercalating into the DNA structure, thereby preventing replication and transcription .

Comparison with Similar Compounds

Physical Properties :

  • Storage : Requires protection from light and storage under inert atmospheres at room temperature .
  • Hazard Profile : Classified with a warning signal word (H302: harmful if swallowed) .

Comparison with Similar Compounds

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry. Below, we compare 7-methylimidazo[1,2-a]pyridin-3-amine with structurally and functionally related compounds, focusing on substituent effects, biological activity, and synthetic pathways.

Structural Modifications at the 3-Position

N-Substituted Derivatives

  • N-Benzyl-N-methyl Derivatives: Compounds like N-benzyl-2-ethyl-N-methyl-imidazo[1,2-a]pyridin-3-amine (IC₅₀ ≈ 30 nM) exhibit potent inhibitory activity against autotaxin (ATX), a target in fibrotic diseases .

Schiff Base Derivatives

  • Schiff Bases with Nitro or Dichlorobenzylidene Groups: C2 (2-(4-((2-Nitrobenzylidene)amino)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine) and C3 (2-(4-((2,4-Dichlorobenzylidene)amino)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine): These derivatives, synthesized via condensation with aldehydes, show enhanced stability due to the Schiff base linkage. FT-IR data confirm the presence of imine (C=N) bonds at ~1600–1650 cm⁻¹ .

Modifications at the 7-Position

Halogen-Substituted Analogues

  • 7-Chloro and 7-Bromo Derivatives :
    • [18F]Cl-BIPF and [18F]Br-BIPF : Radiohalogenation at the 7-position (e.g., Cl, Br) improves pharmacokinetic properties for positron emission tomography (PET) imaging. These derivatives are used as tau protein tracers in Alzheimer’s disease research .
    • 7-Trifluoromethyl Derivatives : Compounds like (7-Methylimidazo[1,2-a]pyridin-2-ylmethyl)(3-trifluoromethylphenyl)amine (CAS: 727685-61-2) exhibit increased metabolic stability due to the electron-withdrawing CF₃ group .

Methyl vs. Methoxy Groups

  • 7-Methoxy Derivative: N-(2-[18F]fluoroethyl)-7-methoxy-N-methylbenzo[4,5]imidazo[1,2-a]pyridin-3-amine ([18F]OMe-BIP) demonstrates reduced non-specific binding in brain tissue compared to methyl-substituted analogues, attributed to the polar methoxy group .

Functional Activity Comparison

Compound Substituents Biological Activity Key Findings Reference
7-Methylimidazo[1,2-a]pyridin-3-amine 7-CH₃, 3-NH₂ Antimicrobial Active against Proteus spp.
C2 7-CH₃, 3-NH-C₆H₅, 2-nitrobenzyl Not specified Stable Schiff base formation
[18F]Br-BIPF 7-Br, 3-N(CH₂CH₂¹⁸F)CH₃ Tau tracer for PET imaging High target-to-background ratio
N-Benzyl-2-ethyl derivative 7-CH₃, 3-N(CH₃)CH₂C₆H₅ Autotaxin inhibitor (IC₅₀ ≈ 30 nM) Anti-fibrotic potential

Key Research Findings

Antimicrobial Superiority : The unmodified 7-methylimidazo[1,2-a]pyridin-3-amine shows broader-spectrum antibacterial activity compared to its Schiff base derivatives, likely due to the free amine group’s ability to disrupt bacterial membranes .

Tau Tracer Efficacy : Halogenated derivatives (e.g., [18F]Br-BIPF) outperform methoxy-substituted analogues in specificity for Alzheimer’s-associated tau aggregates .

Structural Stability : Schiff base derivatives (C2, C3) exhibit lower metabolic degradation rates in vitro, making them suitable for prolonged drug delivery systems .

Biological Activity

7-Methylimidazo[1,2-a]pyridin-3-amine is a heterocyclic organic compound belonging to the imidazo[1,2-a]pyridine family. Its unique structure, characterized by a fused imidazole and pyridine ring with a methyl group at the seventh position, contributes to its diverse biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₈N₄
  • Molecular Weight : 147.18 g/mol
  • Structure : The compound features a nitrogen-containing heterocyclic structure that enhances its reactivity and biological interactions.

Pharmacological Activities

7-Methylimidazo[1,2-a]pyridin-3-amine has been studied for various pharmacological activities:

  • Antimicrobial Activity :
    • Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance, a study showed that 7-methyl derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, particularly against Proteus strains .
  • Enzyme Inhibition :
    • The compound has been identified as an inhibitor of Mycobacterium tuberculosis glutamine synthetase, showcasing potential in treating tuberculosis . It has also shown promise as an acetylcholinesterase inhibitor, which is crucial for developing therapies for neurodegenerative diseases like Alzheimer's.
  • Anti-inflammatory Effects :
    • Studies have highlighted its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is linked to reduced inflammation and pain management.
  • Anticancer Potential :
    • Preliminary investigations suggest that this compound may possess anticancer properties due to its ability to interfere with cellular signaling pathways associated with tumor growth.

The biological activity of 7-Methylimidazo[1,2-a]pyridin-3-amine can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : By targeting specific enzymes such as COX and glutamine synthetase, the compound disrupts critical biochemical pathways involved in inflammation and microbial resistance.
  • Interaction with Cellular Targets : The unique structural features of the compound allow it to interact effectively with various cellular targets, enhancing its therapeutic potential.

Antimicrobial Efficacy

A study conducted on a series of 7-methyl derivatives revealed significant antimicrobial activity against various strains. The results are summarized in Table 1:

CompoundTarget StrainInhibition Zone (mm)Comparison Drug
L0Listeria monocytogenes20Gentamicin
L0Escherichia coli18Gentamicin
L0Staphylococcus aureus22Gentamicin
L0Candida pelliculosa15Nystatin

The compound L0 exhibited comparable efficacy to standard antibiotics, indicating its potential use in clinical settings against resistant strains .

Neuroprotective Effects

In a separate investigation focusing on neurodegenerative diseases, derivatives of 7-Methylimidazo[1,2-a]pyridin-3-amine were evaluated for their ability to inhibit acetylcholinesterase activity. The most potent derivative demonstrated an IC₅₀ value of 0.38 µM, significantly outperforming known inhibitors like l-methionine-SR-sulfoximine .

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